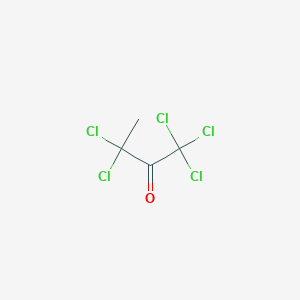

1,1,1,3,3-Pentachlorobutan-2-one

Description

1,1,1,3,3-Pentachlorobutan-2-one (CAS: 1768-31-6), also known as pentachloroacetone, is a heavily chlorinated ketone with the molecular formula C₃HCl₅O and a molecular weight of 230.3 g/mol . Key properties include:

- Density: 1.690 g/cm³

- Melting Point: 1.1°C

- Boiling Point: 329.48°C (estimated)

- Refractive Index: 1.580 (estimated)

- Storage: Requires refrigeration at 2–8°C to maintain stability .

This compound is characterized by five chlorine atoms positioned at the 1, 1, 1, 3, and 3 carbons of the propanone backbone. The electron-withdrawing chlorine atoms significantly influence its reactivity, making it a precursor for downstream chlorinated derivatives like tetrachloroacetone and hexachloroacetone .

Properties

CAS No. |

114154-57-3 |

|---|---|

Molecular Formula |

C4H3Cl5O |

Molecular Weight |

244.3 g/mol |

IUPAC Name |

1,1,1,3,3-pentachlorobutan-2-one |

InChI |

InChI=1S/C4H3Cl5O/c1-3(5,6)2(10)4(7,8)9/h1H3 |

InChI Key |

PFBKNJHBFSZVAW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C(Cl)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,3,3-Pentachlorobutan-2-one can be synthesized through the chlorination of butanone. The process involves the introduction of chlorine gas into butanone under controlled conditions, typically in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.

Industrial Production Methods

Industrial production of this compound often involves continuous flow reactors where butanone and chlorine are introduced simultaneously. The reaction is carried out at elevated temperatures and pressures to ensure complete chlorination. The product is then purified through distillation and other separation techniques to obtain high purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,3-Pentachlorobutan-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher chlorinated ketones or carboxylic acids.

Reduction: Reduction reactions can convert it to less chlorinated compounds or alcohols.

Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

Oxidation: Higher chlorinated ketones or carboxylic acids.

Reduction: Less chlorinated compounds or alcohols.

Substitution: Compounds with new functional groups replacing chlorine atoms.

Scientific Research Applications

1,1,1,3,3-Pentachlorobutan-2-one has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its effects on biological systems and potential use in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the manufacture of pesticides, herbicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,1,3,3-Pentachlorobutan-2-one involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. This reactivity is primarily due to the presence of multiple chlorine atoms, which make the compound highly electrophilic.

Comparison with Similar Compounds

Structural and Functional Group Analogues

Table 1: Key Properties of Chlorinated Ketones

Key Findings :

- Chlorination Impact: Increasing chlorine substitution (e.g., pentachloro vs. monochloro) elevates molecular weight, density, and boiling point due to enhanced van der Waals interactions .

- Reactivity : The ketone group in pentachloroacetone is less nucleophilic compared to less chlorinated analogs due to electron withdrawal by chlorine atoms. This reduces susceptibility to nucleophilic addition but increases stability in acidic conditions .

Table 2: Halogenated Alkanes and Propane Derivatives

| Compound Name | Molecular Formula | Halogen Pattern | Unique Features |

|---|---|---|---|

| 1,1,1,3,3-Pentachloropropane | C₃H₃Cl₅ | 5 Cl, no functional group | High thermal stability |

| 1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane | C₃Cl₅F₃ | 5 Cl, 3 F | Mixed halogens enhance polarity |

| 1,1,1,3,3-Pentachlorobutane | C₄H₅Cl₅ | 5 Cl, longer carbon chain | Higher lipophilicity |

Key Findings :

- Functional Group Influence : The absence of a ketone in pentachloropropane reduces its reactivity in nucleophilic reactions compared to pentachloroacetone .

- Halogen Diversity : Fluorine substitution (e.g., in trifluoropropane) increases electronegativity and resistance to oxidation, making such compounds suitable for specialized industrial applications .

Fluorinated and Mixed Halogen Analogues

Table 3: Fluorinated vs. Chlorinated Compounds

Key Findings :

- Physical Properties : Fluorination reduces boiling points due to weaker intermolecular forces compared to chlorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.